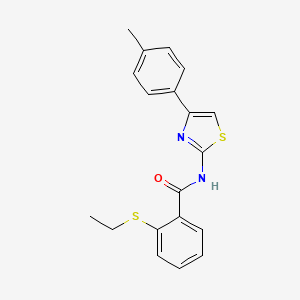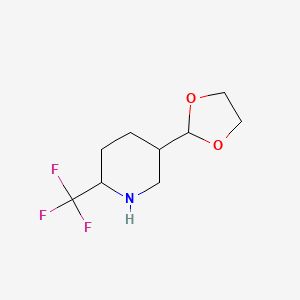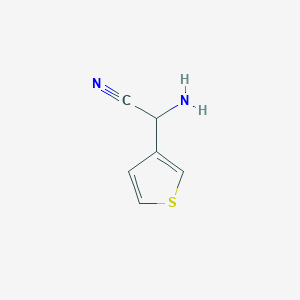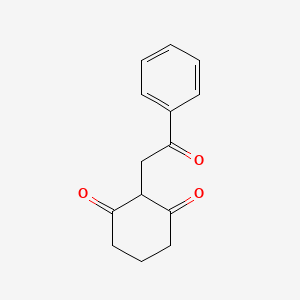![molecular formula C14H12ClNO3S B2960164 [(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387854-23-1](/img/structure/B2960164.png)
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate”, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI code and InChIKey. The InChI code provides a standard way to encode the molecular structure using text, while the InChIKey is a hashed version of the full InChI .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and depend on the specific conditions and reactants used. For example, protodeboronation of pinacol boronic esters has been reported, which could potentially involve this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its related compounds. For instance, 3-Methylthiophene-2-carboxylic acid, a related compound, is a colorless, flammable liquid .Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
The mode of action of thiophene derivatives can also vary widely. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can interact with a variety of biochemical pathways, depending on their specific targets and mode of action. For example, if a thiophene derivative acts as a sodium channel blocker, it could affect the action potential of neurons, impacting the nervous system .
Result of Action
The molecular and cellular effects of thiophene derivatives can vary widely depending on their specific targets and mode of action. For example, if a thiophene derivative acts as an anticancer agent, it could inhibit the growth of cancer cells .
Advantages and Limitations for Lab Experiments
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its antitumor, anti-inflammatory, and analgesic activities make it a potential candidate for drug development. However, the compound has several limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for [(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate. One direction is to further investigate the mechanism of action of the compound and its biochemical and physiological effects. Another direction is to explore the potential of the compound as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the compound could be further modified to improve its solubility and reduce its toxicity.
Synthesis Methods
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be synthesized using different methods. One of the most commonly used methods involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with [(3-chlorophenyl)carbamoyl]methylamine to form the desired product. Another method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with [(3-chlorophenyl)carbamoyl]methyl alcohol to form the desired product.
Scientific Research Applications
[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has been extensively studied for its potential uses in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-5-6-20-13(9)14(18)19-8-12(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXFZIWZKBMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

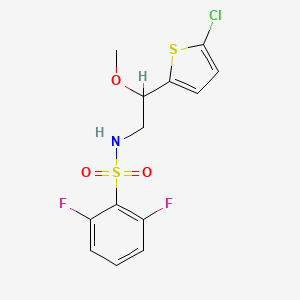
![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)
![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
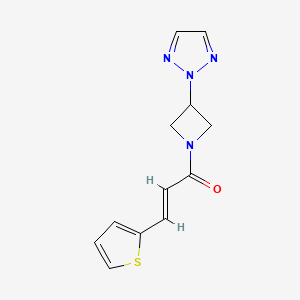
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)
